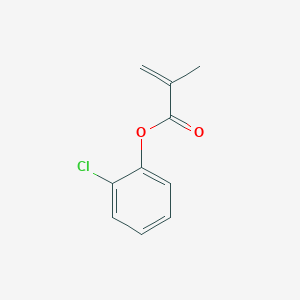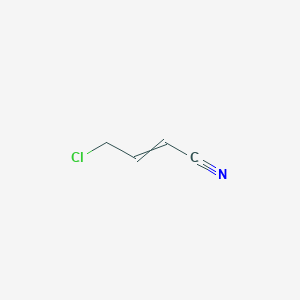
4-Chlorobut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butenenitrile, 4-chloro- is an organic compound with the molecular formula C₄H₆ClN. It is a derivative of butenenitrile, where a chlorine atom is substituted at the fourth position. This compound is also known by other names such as 4-chlorobutanenitrile and γ-chlorobutyronitrile .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Butenenitrile, 4-chloro- can be synthesized through various methods. One common method involves the reaction of butyronitrile with chlorine under controlled conditions. Another approach is the dehydration of 4-chlorobutyric acid using thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In industrial settings, the production of 2-Butenenitrile, 4-chloro- often involves large-scale chlorination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and specific reaction temperatures are crucial to the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Butenenitrile, 4-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be used under appropriate conditions.
Major Products Formed:
Oxidation: 4-chlorobutyric acid or other oxidized derivatives.
Reduction: 4-chlorobutylamine or other reduced forms.
Substitution: Products depend on the nucleophile used, such as 4-hydroxybutanenitrile when using hydroxide.
Wissenschaftliche Forschungsanwendungen
2-Butenenitrile, 4-chloro- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Research studies utilize it to understand the effects of nitriles on biological systems.
Medicine: It is explored for potential pharmaceutical applications due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Butenenitrile, 4-chloro- involves its reactivity with various biological and chemical entities. The chlorine atom makes it a good electrophile, allowing it to participate in nucleophilic substitution reactions. In biological systems, it can interact with enzymes and proteins, potentially leading to the formation of reactive intermediates that can affect cellular functions .
Vergleich Mit ähnlichen Verbindungen
Butanenitrile: Lacks the chlorine atom, making it less reactive in nucleophilic substitution reactions.
2-Butenenitrile: Similar structure but without the chlorine substitution, affecting its reactivity and applications.
4-Chlorobutyronitrile: Another name for 2-Butenenitrile, 4-chloro-, highlighting its structural similarity.
Uniqueness: 2-Butenenitrile, 4-chloro- is unique due to the presence of the chlorine atom, which significantly influences its chemical behavior and reactivity. This makes it a valuable compound in various synthetic and industrial applications .
Eigenschaften
CAS-Nummer |
27130-43-4 |
|---|---|
Molekularformel |
C4H4ClN |
Molekulargewicht |
101.53 g/mol |
IUPAC-Name |
4-chlorobut-2-enenitrile |
InChI |
InChI=1S/C4H4ClN/c5-3-1-2-4-6/h1-2H,3H2 |
InChI-Schlüssel |
TVATXSHJPUWJHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CC#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


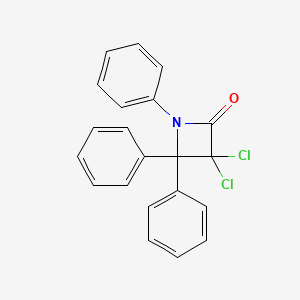
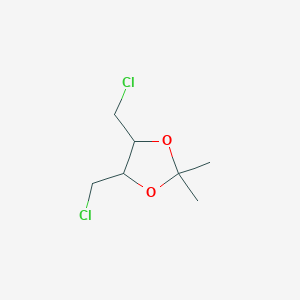
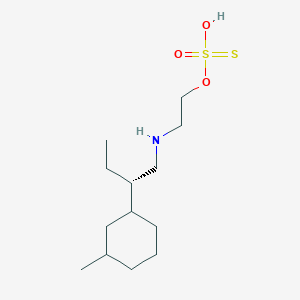

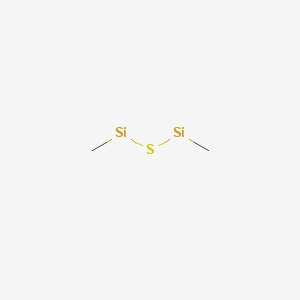
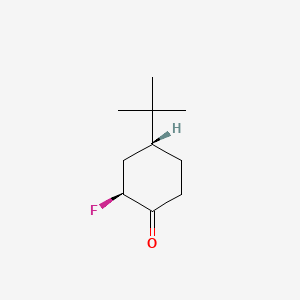
![8-Azatricyclo[4.3.0.02,5]non-3-ene-7,9-dione](/img/structure/B14699196.png)
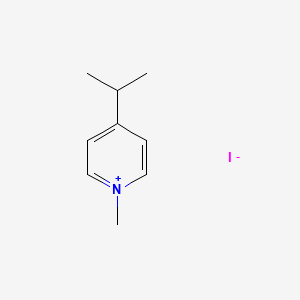
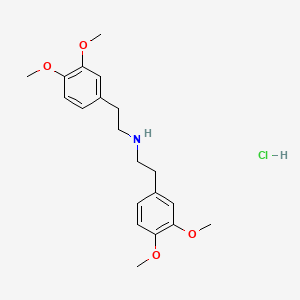
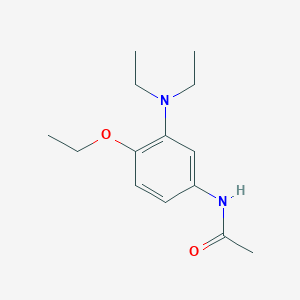
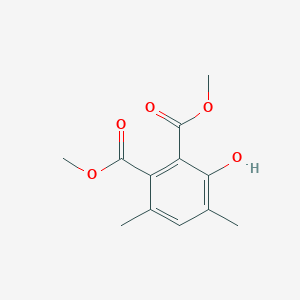
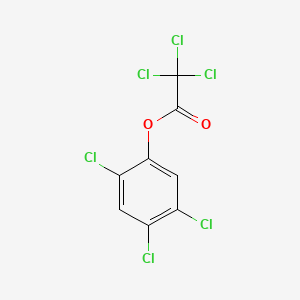
![1,7,7-Trimethyl-2-[(propan-2-yl)oxy]bicyclo[2.2.1]heptane](/img/structure/B14699224.png)
